Cas no 2168239-65-2 (1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid)

1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 2168239-65-2
- EN300-1296550
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- インチ: 1S/C11H10N2O3/c1-7-10(11(15)16)6-13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,15,16)
- InChIKey: VVMMVFMXQWHKMD-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)N1C=C(C(=O)O)C(C)=N1
計算された属性
- 精确分子量: 218.06914219g/mol
- 同位素质量: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 75.4Ų
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296550-1.0g |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296550-50mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1296550-2500mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1296550-1000mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1296550-5000mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1296550-10000mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1296550-500mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1296550-250mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1296550-100mg |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
2168239-65-2 | 100mg |
$741.0 | 2023-09-30 |
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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3. Caper tea
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2168239-65-2)
1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2168239-65-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, featuring a pyrazole core substituted with a hydroxyphenyl group and a carboxylic acid moiety, exhibits potential applications in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents. Its molecular formula, C11H10N2O3, highlights its moderate complexity, making it a valuable intermediate in synthetic chemistry.
The growing interest in 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is partly driven by its relevance to current trends in precision medicine and targeted therapy. Researchers are exploring its potential as a scaffold for designing novel small-molecule therapeutics, especially in oncology and metabolic disorders. Its hydroxyphenyl group contributes to its ability to interact with biological targets, while the carboxylic acid functionality enhances solubility, a critical factor in drug bioavailability. These attributes align with the increasing demand for bioactive compounds with improved pharmacokinetic profiles.
In the context of green chemistry, 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential as a sustainable intermediate. With the pharmaceutical industry prioritizing eco-friendly synthesis methods, this compound’s modular structure allows for efficient derivatization using catalytic processes, reducing waste generation. Recent publications have highlighted its role in multicomponent reactions, a hot topic in synthetic organic chemistry, where it serves as a versatile building block for constructing diverse heterocyclic frameworks.
From an analytical perspective, the characterization of CAS No. 2168239-65-2 involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its purity and structural integrity, which are essential for reproducibility in research. The compound’s melting point, solubility, and stability under various conditions are well-documented, providing valuable data for formulation scientists. Such detailed physicochemical profiling addresses common queries from researchers seeking reliable reference standards for their experiments.
The commercial availability of 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has expanded its accessibility to academic and industrial labs. Suppliers often highlight its use in high-throughput screening (HTS) platforms, where it is evaluated alongside other pyrazole derivatives for bioactivity. This aligns with the rising popularity of fragment-based drug design (FBDD), a strategy that leverages small, well-characterized molecules like this compound to identify lead candidates. Its structure-activity relationship (SAR) studies are frequently cited in patents, underscoring its IP potential.
Looking ahead, the versatility of CAS No. 2168239-65-2 positions it as a promising candidate for interdisciplinary applications. For instance, its metal-chelating properties, attributed to the carboxylic acid and hydroxyl groups, open avenues in coordination chemistry and material science. Additionally, its potential role in proteolysis-targeting chimeras (PROTACs) — a groundbreaking approach in drug development — is under investigation. As the scientific community continues to explore underexplored chemical space, this compound exemplifies how tailored molecular design can address unmet needs in therapeutics and beyond.
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